B1575481 MART-1(100-114)

MART-1(100-114)

Cat. No.: B1575481
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MART-1 (Melanoma Antigen Recognized by T cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein expressed in melanocytes and melanoma cells . The peptide fragment MART-1(100-114) corresponds to residues 100–114 of the full-length protein and is critical for its immunogenic properties. MART-1 is a well-established biomarker for melanoma diagnosis and a target for immunotherapy due to its high immunogenicity and tumor-specific expression . Its primary role involves melanosome biogenesis and interaction with Pmel17, a key melanosomal matrix protein .

Properties

sequence

APPAYEKLSAEQSPP

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (100-114); MART-1(100-114)

Origin of Product

United States

Comparison with Similar Compounds

a. MART-1 vs. gp100 (PMEL)

  • Structural Similarities: Both MART-1 and gp100 are melanocyte differentiation antigens involved in melanosome formation. MART-1 interacts with Pmel17 (gp100) to stabilize its structure during melanin synthesis .
  • Functional Differences: MART-1 is essential for Pmel17 processing and melanosome maturation, whereas gp100 primarily forms the structural matrix of melanosomes . Immunogenicity: MART-1(100-114) induces stronger cytotoxic T lymphocyte (CTL) responses compared to gp100-derived peptides (e.g., gp100(209-217)), which require heteroclitic modification (e.g., gp100:209–217(210M)) to enhance MHC-I binding .

b. MART-1 vs. Tyrosinase (TYR)

  • Expression Specificity: Tyrosinase is expressed in all melanocytes and melanoma cells but is absent in amelanotic melanomas, whereas MART-1 retains expression even in non-pigmented tumors .
  • Antibody Utility: Immunohistochemical cocktails combining MART-1, Melan-A, and tyrosinase antibodies improve melanoma micrometastasis detection in sentinel lymph nodes compared to single-marker assays .

c. MART-1 vs. TRP-1/TYRP1

  • Role in Melanogenesis: TRP-1 (Tyrosinase-Related Protein 1) stabilizes tyrosinase, while MART-1 stabilizes Pmel15.
  • Immune Evasion: TRP-1 is less immunogenic than MART-1, with fewer reported spontaneous antibody or T-cell responses in melanoma patients .
2.2. Immunological Profiles
Compound Antigenic Peptide MHC Restriction Clinical Response Rate (CTL) Antibody Cross-Reactivity
MART-1(100-114) AAGIGILTV HLA-A*0201 60–70% (monotherapy) High with Melan-A
gp100(209-217) IMDQVPFSV HLA-A*0201 30–40% (requires adjuvant) Low
Tyrosinase(368-376) YMNGTMSQV HLA-A*0201 20–30% Moderate
  • Key Findings: MART-1(100-114) elicits robust CD8+ T-cell responses in melanoma patients, correlating with vitiligo-like depigmentation and tumor regression . Cross-reactive T cells recognizing MART-1(27-35) and mimics from unrelated proteins (e.g., bacterial or viral peptides) may contribute to autoimmune vitiligo .
2.3. Clinical and Diagnostic Utility
  • MART-1(100-114) in Immunotherapy: Peptide vaccines targeting MART-1(100-114) show higher efficacy when combined with checkpoint inhibitors (e.g., anti-CTLA-4) compared to gp100-based therapies . Adoptive T-cell therapy using MART-1-specific tumor-infiltrating lymphocytes (TILs) achieves durable responses in 50–60% of patients .
  • Diagnostic Limitations: MART-1 antibodies are absent in non-melanoma vitiligo, distinguishing it from melanoma-associated vitiligo . False-negative rates occur in desmoplastic melanomas due to reduced MART-1 expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.